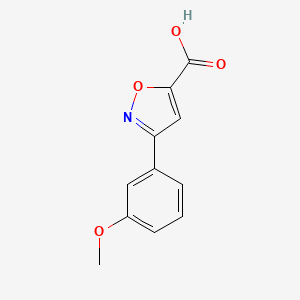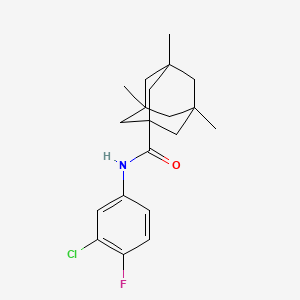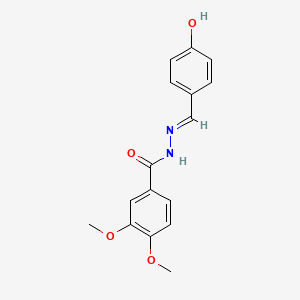
EN300-27203290
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate is a chemical compound that is part of a broader class of tetrahydroquinoline derivatives. These compounds have been synthesized and studied due to their potential biological activities and their interesting molecular and crystal structures .
Synthesis Analysis
The synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which are closely related to the compound , involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This reaction pathway suggests a method that could potentially be adapted for the synthesis of methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of these compounds has been established through X-ray structural analysis. This technique allows for the precise determination of the molecular geometry and confirmation of the substitution pattern on the tetrahydroquinoline core .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate, they do provide insights into the reactivity of similar compounds. For instance, the Diels-Alder reaction is a key synthetic tool used to construct complex molecular frameworks, as demonstrated in the synthesis of methyl 2,7-dimethyltricyclo[5.2.2.01,5]undec-5-ene-6-carboxylates . Additionally, the first cycloaddition of 2-vinylindoles with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate to form new substituted and annelated pyridazines indicates that vinylindoles, which share structural features with the compound of interest, can participate in inverse electron demand Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structures and the nature of their synthesis. For example, the presence of a carboxylate ester suggests a certain degree of solubility in organic solvents, and the bulky dimethyl groups may influence the compound's melting point and stability. The crystal structures of related compounds, such as the inclusion compounds of 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid, provide insights into the potential supramolecular interactions and stability of the crystalline forms of these molecules .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol se han investigado por su potencial antiviral. Por ejemplo:
- 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo demostró actividad inhibitoria contra el virus de la influenza A con una IC50 de 7,53 μmol/L .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potentes efectos antivirales contra el virus Coxsackie B4 .
Actividad antituberculosa
Dada la importancia de encontrar nuevos agentes antituberculosos, sería conveniente explorar si este compuesto exhibe actividad contra Mycobacterium tuberculosis.
En resumen, el 7,7-dimetil-4,5,6,7-tetrahidro-1H-indol-2-carboxilato de metilo es prometedor en varios campos, y futuras investigaciones pueden descubrir aplicaciones adicionales. Los investigadores deben explorar su potencial en el desarrollo de fármacos, considerando su estructura única y sus actividades biológicas . Si necesita información más detallada o tiene otras preguntas, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)6-4-5-8-7-9(11(14)15-3)13-10(8)12/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYCGERJRDHPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1NC(=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)
![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)





![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)
![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)
![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)
![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)